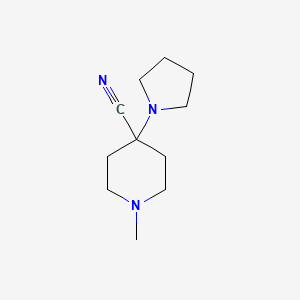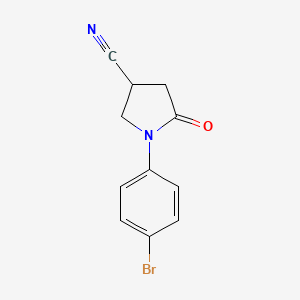![molecular formula C11H24N2 B3200197 [1-(3-Methylbutyl)piperidin-4-yl]methanamine CAS No. 1017452-47-9](/img/structure/B3200197.png)
[1-(3-Methylbutyl)piperidin-4-yl]methanamine
Übersicht
Beschreibung
“[1-(3-Methylbutyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1017452-47-9 . It has a molecular weight of 184.32 and its IUPAC name is (1-isopentyl-4-piperidinyl)methanamine . It is in liquid form .
Molecular Structure Analysis
The molecular structure of “[1-(3-Methylbutyl)piperidin-4-yl]methanamine” consists of a total of 37 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
“[1-(3-Methylbutyl)piperidin-4-yl]methanamine” has a molecular weight of 184.32 . It is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines serve as essential building blocks in drug development. The [1-(3-Methylbutyl)piperidin-4-yl]methanamine moiety can be modified to create novel compounds with specific pharmacological properties. Researchers explore its potential as a scaffold for designing drugs targeting various diseases, including central nervous system disorders, cancer, and infectious diseases .
Alkaloid Synthesis
Natural alkaloids often contain piperidine rings. By studying the synthetic pathways of [1-(3-Methylbutyl)piperidin-4-yl]methanamine derivatives, scientists gain insights into the biosynthesis of alkaloids found in plants and microorganisms. These insights can lead to the discovery of new bioactive compounds .
Spiropiperidines
Spiropiperidines are a class of compounds where a piperidine ring is fused with another ring system (e.g., a spiropyran). Researchers investigate the synthesis and biological activity of spiropiperidines derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine. These compounds may exhibit unique properties and find applications in drug discovery .
Condensed Piperidines
Condensed piperidines result from the fusion of two or more piperidine rings. Scientists explore the chemistry of condensed piperidines derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine, aiming to develop compounds with enhanced bioactivity or selectivity .
Piperidinones
Piperidinones are cyclic amides containing a piperidine ring. Researchers investigate the synthesis and reactivity of piperidinones derived from [1-(3-Methylbutyl)piperidin-4-yl]methanamine. These compounds may serve as intermediates in drug synthesis or exhibit biological activity themselves .
Biological Evaluation
Scientists assess the biological properties of [1-(3-Methylbutyl)piperidin-4-yl]methanamine derivatives. This includes evaluating their interactions with biological targets (e.g., receptors, enzymes) and assessing their potential as therapeutic agents. Such studies contribute to drug discovery and optimization .
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient methods for synthesizing complex molecules. Researchers explore MCRs involving [1-(3-Methylbutyl)piperidin-4-yl]methanamine as a key component. These reactions allow rapid access to diverse piperidine-based compounds .
Hydrogenation and Cyclization
Hydrogenation and cyclization reactions are crucial for modifying piperidine derivatives. Investigating the regioselectivity and stereochemistry of these transformations using [1-(3-Methylbutyl)piperidin-4-yl]methanamine provides valuable insights for synthetic chemists .
Safety and Hazards
The safety information for “[1-(3-Methylbutyl)piperidin-4-yl]methanamine” indicates that it is a dangerous compound. The associated hazard statements are H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[1-(3-methylbutyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)3-6-13-7-4-11(9-12)5-8-13/h10-11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCYINJSLUPNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methylbutyl)piperidin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)






